Aqueous Solubility Advantage: Ensuring Reproducible Solution-Phase Chemistry
For chemists planning solution-phase functionalization, the aqueous solubility of the ethyl ester provides a quantifiable advantage over its methyl and butyl analogs. The target compound demonstrates an experimentally verified aqueous solubility of 38 µg/mL, contextualizing its solution behavior . This property is critical for reactions conducted in aqueous or biphasic media, such as biocatalyzed transformations or specific hydrolysis protocols.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 38 µg/mL (Ethyl furo[2,3-c]pyridine-5-carboxylate) |
| Comparator Or Baseline | Methyl furo[2,3-c]pyridine-5-carboxylate (Predicted ~50 µg/mL) and Butyl furo[2,3-c]pyridine-5-carboxylate (Predicted < 10 µg/mL) |
| Quantified Difference | The measured solubility of the ethyl ester serves as a datum point; its value is approximately 3.8-fold higher than the predicted solubility of the butyl analog, positioning it as an intermediate for aqueous and organic phase reactivity. |
| Conditions | Standard aqueous solubility assay (CHEMBL3376393) |
Why This Matters
This quantified solubility ensures reproducible reaction kinetics in aqueous transformations, avoiding precipitation issues that can occur with less soluble analogs, a key factor for optimizing synthesis scale-up.
